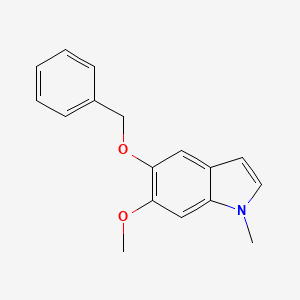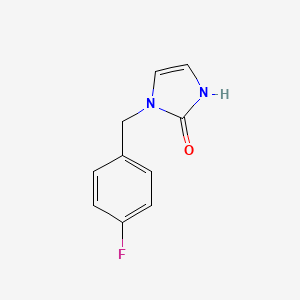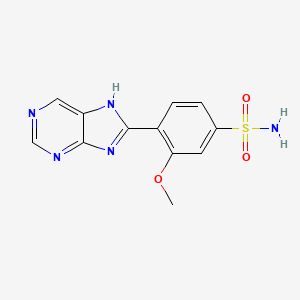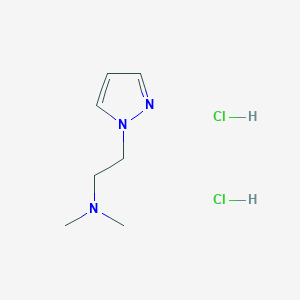![molecular formula C8H15N3S B12935982 2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine CAS No. 66287-37-4](/img/structure/B12935982.png)
2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine is a chemical compound that features an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine typically involves the reaction of 5-methyl-1H-imidazole-4-carboxaldehyde with ethylamine and thiol-containing reagents under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Dihydroimidazole Derivatives: Formed through reduction reactions.
Halogenated Imidazole Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imidazol-4-ylethylamine: Similar structure but lacks the thioether linkage.
1-Methyl-1H-imidazole-4-ylmethanol: Contains a hydroxyl group instead of an ethylamine group.
5-Methyl-1H-imidazole-4-carboxaldehyde: Precursor in the synthesis of 2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine.
Uniqueness
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
66287-37-4 |
|---|---|
Formule moléculaire |
C8H15N3S |
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
2-[1-(5-methyl-1H-imidazol-4-yl)ethylsulfanyl]ethanamine |
InChI |
InChI=1S/C8H15N3S/c1-6-8(11-5-10-6)7(2)12-4-3-9/h5,7H,3-4,9H2,1-2H3,(H,10,11) |
Clé InChI |
KKYRDMJUIDKBQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)C(C)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12935904.png)
![{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B12935911.png)
![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)





![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)





